L-Lysyl-L-lysyl-L-tyrosyl-L-leucine

Description

Chemical Identity and IUPAC Nomenclature

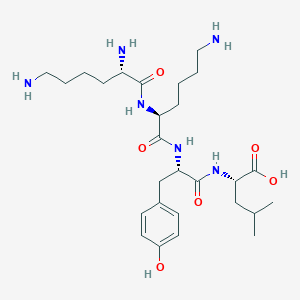

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine is a linear tetrapeptide with the amino acid sequence Lys-Lys-Tyr-Leu. Its IUPAC name, L-lysyl-L-lysyl-L-tyrosyl-L-leucine , reflects the stereochemistry and connectivity of its constituent amino acids. The peptide bond formation follows the conventional N-to-C terminal directionality, resulting in a backbone structure where each amino acid is linked via amide bonds.

The molecular formula of this compound is C27H46N6O6 , derived from the summation of the individual amino acid formulas minus three water molecules eliminated during peptide bond formation. Its molecular weight is approximately 550.7 g/mol , calculated as follows:

- Lysine (C6H14N2O2) : 146.19 g/mol × 2 = 292.38 g/mol

- Tyrosine (C9H11NO3) : 181.19 g/mol

- Leucine (C6H13NO2) : 131.17 g/mol

- Water loss (3 × H2O) : 54.045 g/mol

- Total : 292.38 + 181.19 + 131.17 − 54.045 = 550.7 g/mol

A structural depiction of the tetrapeptide (Figure 1) highlights the side-chain functionalities: the ε-amino groups of lysine residues, the phenolic hydroxyl group of tyrosine, and the hydrophobic isobutyl side chain of leucine. These features govern its solubility, charge distribution, and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | L-lysyl-L-lysyl-L-tyrosyl-L-leucine |

| Molecular Formula | C27H46N6O6 |

| Molecular Weight | 550.7 g/mol |

| Sequence (3-Letter Code) | Lys-Lys-Tyr-Leu |

| HELM Notation | PEPTIDE1{K.K.Y.L}$$$$ |

Historical Context in Peptide Research

The synthesis and study of tetrapeptides like L-Lysyl-L-lysyl-L-tyrosyl-L-leucine are rooted in mid-20th-century advancements in peptide chemistry. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field, enabling the efficient production of defined sequences. While early research focused on naturally occurring peptides, synthetic analogs gained prominence in the 1980s as tools for probing enzyme-substrate interactions and receptor binding.

This tetrapeptide’s design likely emerged from efforts to investigate lysine-rich motifs, which are common in histone proteins and antimicrobial peptides. For example, the KYL peptide (Lys-Tyr-Leu), a tripeptide with neuroprotective properties, shares structural similarities and underscores the functional relevance of lysine-tyrosine interactions. The inclusion of leucine, a hydrophobic residue, may reflect attempts to balance the cationic charge of lysine with hydrophobic stabilization—a strategy observed in cell-penetrating peptides.

Structural Classification Within Oligopeptide Families

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine belongs to the oligopeptide family, defined as peptides containing 2–20 amino acids. Its classification further delineates it as a linear tetrapeptide with the following characteristics:

- Charge Profile : The two lysine residues impart a strong positive charge at physiological pH (pKa ≈ 10.5 for ε-amino groups), making it a cationic peptide .

- Hydrophobicity : Leucine contributes hydrophobic character, while tyrosine’s aromatic side chain enables π-π stacking and hydrogen bonding.

- Secondary Structure Propensity : Short peptides rarely adopt stable secondary structures, but lysine’s flexibility and leucine’s preference for α-helices may influence local conformations.

Compared to cyclic tetrapeptides like tentoxin (a phytotoxin from Alternaria fungi), this linear analog lacks the constrained geometry that enhances receptor specificity. However, its simplicity facilitates modular modifications, a feature exploited in drug delivery systems and biomaterials.

Properties

CAS No. |

268229-40-9 |

|---|---|

Molecular Formula |

C27H46N6O6 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H46N6O6/c1-17(2)15-23(27(38)39)33-26(37)22(16-18-9-11-19(34)12-10-18)32-25(36)21(8-4-6-14-29)31-24(35)20(30)7-3-5-13-28/h9-12,17,20-23,34H,3-8,13-16,28-30H2,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,38,39)/t20-,21-,22-,23-/m0/s1 |

InChI Key |

NKKZQGDLXQTHFU-MLCQCVOFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of the resin: The resin is activated to allow the first amino acid to attach.

Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Deprotection steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to allow the next amino acid to couple.

Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of L-Lysyl-L-lysyl-L-tyrosyl-L-leucine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

Oxidation: Dityrosine, oxidized lysine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-lysyl-L-tyrosyl-L-leucine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with antimicrobial or anticancer properties.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-tyrosyl-L-leucine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing signaling pathways and cellular responses. The lysine residues can facilitate binding to negatively charged molecules, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions.

Comparison with Similar Compounds

Structural and Compositional Differences

The following table summarizes key structural differences between L-Lysyl-L-lysyl-L-tyrosyl-L-leucine and related peptides from the evidence:

Key Observations :

- Chain Length : Longer peptides (e.g., ) often exhibit higher specificity in biological interactions but face challenges in synthetic accessibility and stability.

- Charged Residues : Lysine-rich peptides (e.g., target compound, ) may interact with nucleic acids or anionic membranes, while arginine-containing analogs () show stronger cationic character.

- Functional Groups : Tyrosine’s hydroxyl group (target, ) enables hydrogen bonding or post-translational modifications. Methionine () and cysteine () introduce sulfur-based reactivity.

Enzymatic and Receptor Interactions

- Cysteine-Containing Peptides : The disulfide bond capability in contrasts with the target’s lack of cysteine, impacting structural stability and redox sensitivity.

Hydrophobicity and Solubility

- Comparatively, ’s serine and glycine residues improve aqueous solubility.

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.